
1-Isobutylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutylcyclohexane-1-carboxylic acid is a chemical compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with an isobutyl group attached to the first carbon and a carboxylic acid group at the same position. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutylcyclohexane-1-carboxylic acid can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of cyclohexane with isobutyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hydrogenation of Cyclohexene Derivatives: Cyclohexene can be first alkylated to form 1-isobutylcyclohexene, which is then hydrogenated to produce the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
化学反応の分析
Types of Reactions: 1-Isobutylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution Reactions: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Various halogenating agents like bromine (Br₂) and iodine (I₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols, secondary alcohols, and aldehydes.
Substitution Reactions: Halogenated derivatives of cyclohexane.
科学的研究の応用
1-Isobutylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Isobutylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
1-Isobutylcyclohexane-1-carboxylic acid is similar to other cycloalkane carboxylic acids, such as:
Cyclohexane-1-carboxylic acid: Lacks the isobutyl group.
1-Methylcyclohexane-1-carboxylic acid: Has a methyl group instead of an isobutyl group.
1-Ethylcyclohexane-1-carboxylic acid: Has an ethyl group instead of an isobutyl group.
Uniqueness: The presence of the isobutyl group in this compound provides it with unique chemical properties compared to its analogs, such as increased steric hindrance and potential for different reactivity patterns.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
1-(2-methylpropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-11(10(12)13)6-4-3-5-7-11/h9H,3-8H2,1-2H3,(H,12,13) |
InChIキー |
PNYKNBFZBIRUNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


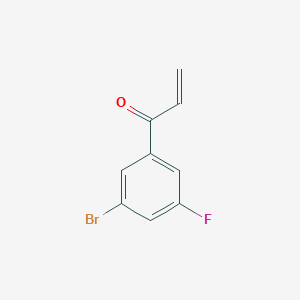
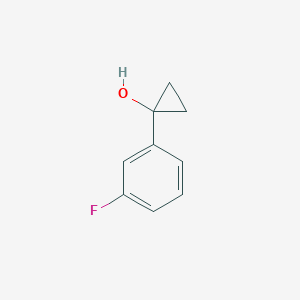

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)
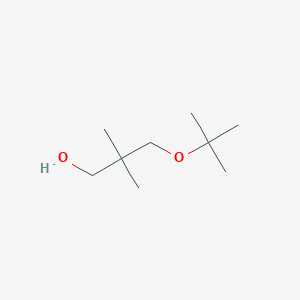
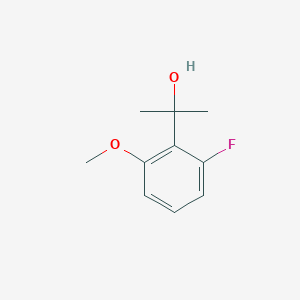

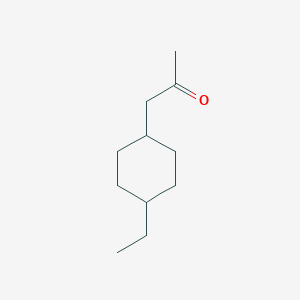
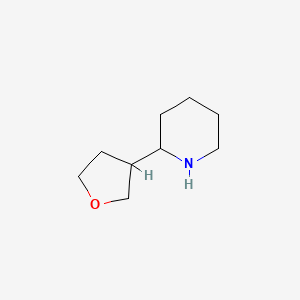
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)

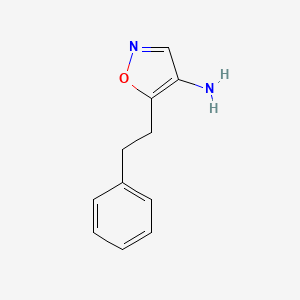
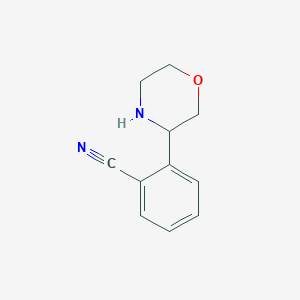
aminehydrochloride](/img/structure/B15322293.png)
